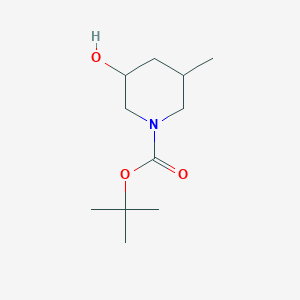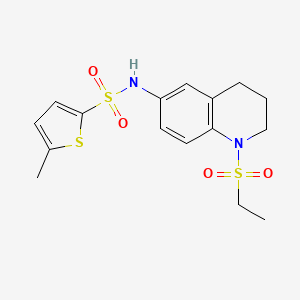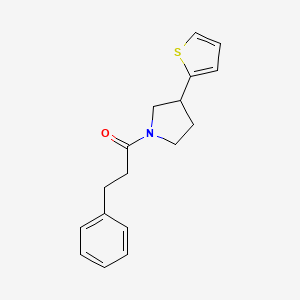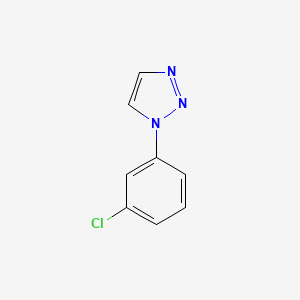
1-Boc-3-hydroxy-5-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-hydroxy-5-methylpiperidine is a chemical compound with the molecular formula C11H21NO3 . It’s also known as tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate . This compound is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidine derivatives have been the subject of numerous studies due to their importance in drug design . The synthesis of such compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for (S)-N-Boc-3-hydroxypiperidine using an ®-specific carbonyl reductase from Candida parapsilosis has been reported .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools and databases . These tools can provide information about the compound’s structure, including its molecular weight, chemical properties, and potential interactions .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. A comprehensive analysis would involve studying the reactions under different conditions and with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . These properties can include its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Boc-3-hydroxy-5-methylpiperidine serves as a crucial intermediate in the synthesis of various chemical compounds. Its applications are illustrated through the development of novel synthetic methodologies and the production of bioactive molecules.
Synthetic Applications : The compound has been used in the synthesis of specific piperidine derivatives, highlighting its role in constructing complex molecules. For example, (S)-1-Boc-3-hydroxypiperidine was synthesized from 3-hydroxypyridine, showcasing a method to obtain this compound through hydrogenation, chiral resolution, and subsequent reactions (Wang Junming, 2013). Additionally, the enantioselective synthesis of polyhydroxypiperidines from phenylglycinol-derived 2-pyridone illustrates the compound's role in obtaining chiral, bioactive structures (M. Amat et al., 2001).
Bioreductive Production : An innovative approach for the bioreductive production of (R)-N-Boc-3-hydroxypiperidine using a carbonyl reductase from Kluyveromyces marxianus ATCC 748 demonstrates the biotechnological applications of this compound. This process signifies its potential in industrial production due to the high efficiency and yield of the desired enantiomer (Lifeng Chen et al., 2017).
Chemical Properties and Stability : Research on compounds like 5-hydroxymethylcytosine (hmC), which shares a similar hydroxy functional group, has provided insights into the stability and function of such modifications in DNA. Although not directly related to this compound, these studies shed light on the importance of hydroxy modifications in biological systems (Martin Bachman et al., 2014).
Applications in Medicinal Chemistry
- Pharmaceutical Synthesis : The compound has been instrumental in the synthesis of pharmaceutical intermediates, such as the development of a biocatalytic process for preparing (S)-N-Boc-3-hydroxypiperidine, a key synthon in the synthesis of ibrutinib, a drug for lymphoma treatment. This highlights the compound's utility in creating medically relevant molecules with high enantiomeric excess (Xin Ju et al., 2014).
Safety and Hazards
Orientations Futures
The future directions for research on 1-Boc-3-hydroxy-5-methylpiperidine could involve further exploration of its synthesis methods, potential applications in drug design, and its physical and chemical properties . This could lead to the development of new pharmaceuticals and a deeper understanding of its properties and interactions .
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHEQDHYZKZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909335-89-2 |
Source


|
| Record name | tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)
![4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2784597.png)
![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)
![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)


![7-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2784605.png)



![8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2784612.png)